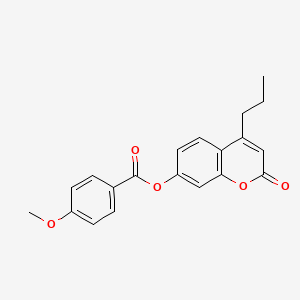
4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is medicinal chemistry, where this compound has shown potential as an anticancer agent. It has also been studied for its potential use as an antimicrobial agent, as well as a potential treatment for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve inhibition of various enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been shown to have antimicrobial activity against various bacterial strains. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid plaques, which are believed to contribute to the disease's progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its potential as a multifunctional compound that can be used in various fields of research. Its ability to inhibit various enzymes and proteins makes it a promising candidate for the development of new drugs and treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the most promising areas of research is the development of new drugs and treatments for cancer and Alzheimer's disease. Researchers are also exploring the potential use of this compound as an antimicrobial agent and in other areas of scientific research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 4-benzyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-methylbenzyl isothiocyanate with 4-methylphenylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzyl bromide to obtain the final compound.
Eigenschaften
IUPAC Name |
4-benzyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-7-9-14(10-8-12)15-17-18-16(20)19(15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHDKYLTQGUNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)

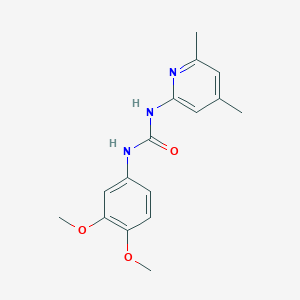
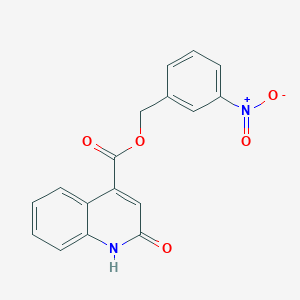
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)
![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)

![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
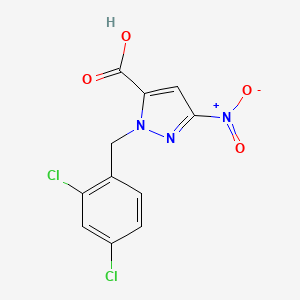
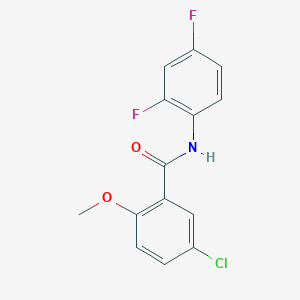
![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)

